Flupranone

Descripción general

Descripción

Es un sólido amarillo fluorescente brillante que es insoluble en agua pero soluble en solventes orgánicos como alcohol, acetona y benceno . La fluorenona es un intermediario clave en la síntesis orgánica y se utiliza en diversas aplicaciones debido a sus propiedades químicas únicas.

Métodos De Preparación

La flupranona se sintetiza típicamente por la oxidación aeróbica del fluoreno. La reacción implica el uso de un gas que contiene oxígeno como agente oxidante, con fluoreno como materia prima. El proceso puede ser catalizado por bases y agentes de transferencia de fase como las sales de amonio cuaternario . Las condiciones de reacción generalmente implican temperaturas que van de 70 a 83 °C. Los métodos de producción industrial a menudo implican el uso de solventes como la 9-fluorenona y el agua, lo que simplifica el proceso al eliminar la necesidad de separación y reciclaje de solventes .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

La flupranona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Materiales ópticos no lineales: Los materiales basados en fluorenona se utilizan en aplicaciones fotónicas y optoelectrónicas debido a sus eficientes propiedades de generación de la segunda armónica óptica (SHG) y generación de terahercios (THz).

Biomarcadores y sensores: Los derivados de fluorenona se utilizan como sondas fluorescentes para la imagenología celular y como sensores debido a su brillante fluorescencia y alta fotoestabilidad.

Electrónica orgánica:

Mecanismo De Acción

El mecanismo de acción de la flupranona implica su interacción con dianas moleculares a través de diversas vías. Por ejemplo, los derivados de fluorenona pueden actuar como aceptores de electrones en procesos de transferencia de carga intramolecular (ICT), mejorando su no linealidad óptica y haciéndolos adecuados para aplicaciones como la protección láser y la conmutación totalmente óptica . La estructura molecular de la fluorenona le permite participar en diversas reacciones químicas, contribuyendo a su versatilidad en la investigación científica.

Comparación Con Compuestos Similares

La flupranona es similar a otros compuestos como el fluoreno y la 1,8-diazafluoren-9-ona. es única debido a su brillante color amarillo fluorescente y su capacidad de sufrir múltiples reacciones de nitración . Las propiedades estructurales de la fluorenona la hacen distinta de otros compuestos similares, lo que permite que se use en una variedad de aplicaciones que requieren propiedades químicas y ópticas específicas .

Referencias

Actividad Biológica

Flupranone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiproliferative effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound belongs to the class of fluorenone derivatives, which are characterized by a tricyclic structure that includes a carbonyl group. The chemical structure of this compound allows for various modifications that can enhance its biological properties. The mechanism of action often involves interference with cellular processes in bacteria and cancer cells, primarily through inhibition of key enzymes or disruption of cellular integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against a range of pathogens:

- Bacterial Strains : this compound exhibits activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain fluorene derivatives showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

- Fungal Infections : The compound has also been tested against fungal strains, showing promising antifungal activity. This is particularly relevant in the context of increasing antimicrobial resistance.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Moderate |

| This compound | Escherichia coli | 16 | Moderate |

| This compound | Candida albicans | 32 | Weak |

Antiproliferative Activity

This compound has been investigated for its antiproliferative effects on various cancer cell lines. The compound's ability to inhibit cell proliferation is attributed to its interaction with topoisomerases, enzymes critical for DNA replication and transcription.

- Cell Lines Tested : Studies have shown that this compound derivatives can inhibit the growth of colorectal cancer cells (HCT116) with IC50 values indicating effective cytotoxicity .

- Mechanism : The introduction of specific functional groups in this compound derivatives enhances their ability to act as topoisomerase inhibitors, leading to increased apoptosis in cancer cells.

Table 2: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 5.2 | Topoisomerase inhibition |

| This compound | MCF-7 | 10.3 | Apoptosis induction |

Case Studies and Clinical Implications

While comprehensive clinical data specifically on this compound is limited, several case studies involving similar compounds provide insights into potential therapeutic applications:

- Antimicrobial Resistance : A case study highlighted the effectiveness of fluorenone derivatives in treating infections caused by multi-drug resistant strains, emphasizing their role as a promising alternative in antibiotic therapy .

- Cancer Treatment : Another study reported the successful application of topoisomerase inhibitors in combination therapies for cancer treatment, suggesting that this compound could be integrated into existing treatment regimens to enhance efficacy .

Propiedades

IUPAC Name |

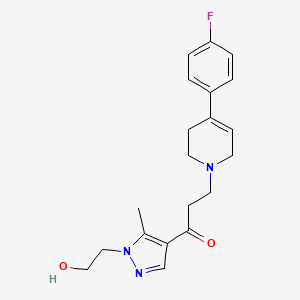

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQRSKEYXLLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865008 | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21686-09-9, 21686-10-2 | |

| Record name | Ciba 4416B-Go | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupranone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.